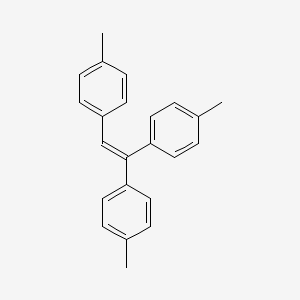
Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris(4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) is an organic compound with the molecular formula C20H16 and a molecular weight of 256.3410. It is also known by other names such as Ethylene, triphenyl-; Benzilidenediphenylmethane; Triphenylethene; Triphenylethylene; 1,1,2-Triphenylethylene; and 1,2,2-Triphenylethylene . This compound is characterized by its unique structure, which includes three benzene rings connected by an ethenylidene group.
Méthodes De Préparation
The synthesis of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by a dehydration step to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-) can be compared with other similar compounds such as:
Triphenylethylene: Similar in structure but lacks the ethenylidene group.
Triphenylethane: Contains an ethane group instead of an ethenylidene group.
Benzilidenediphenylmethane: Similar structure but with different substituents on the benzene rings.
These comparisons highlight the unique structural features and reactivity of Benzene, 1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methyl-), making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6629-83-0 |
|---|---|
Formule moléculaire |
C23H22 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[1,2-bis(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C23H22/c1-17-4-10-20(11-5-17)16-23(21-12-6-18(2)7-13-21)22-14-8-19(3)9-15-22/h4-16H,1-3H3 |
Clé InChI |
DFDOYRNMBGBYGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



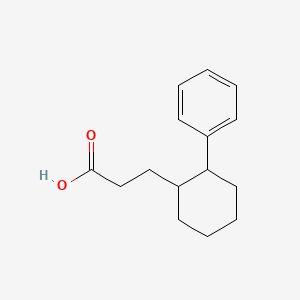
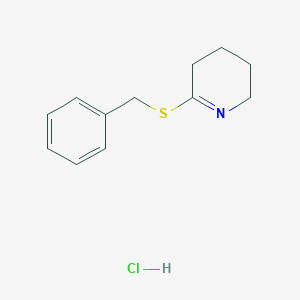
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
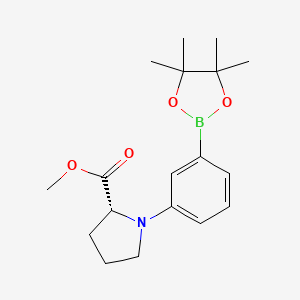



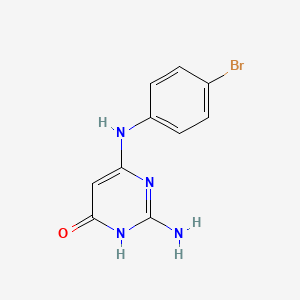
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
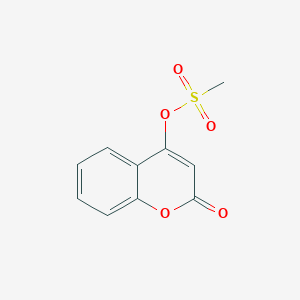
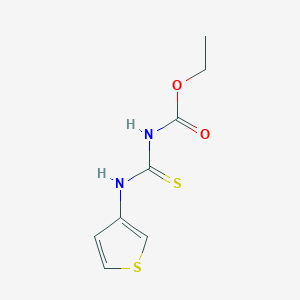
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
